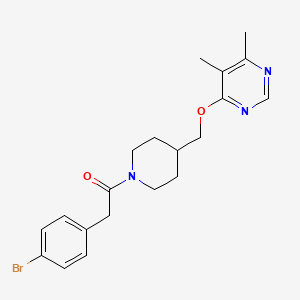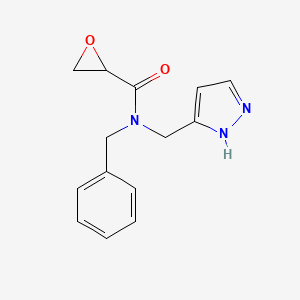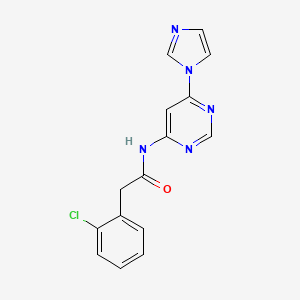
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a compound of interest due to its chemical structure which involves a fusion of imidazo[1,2-a]pyridine and acetamide groups. This structure is found in various pharmacologically active compounds and is known for its potential in drug development, particularly due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, often starting with a base compound like an aminopyridine or a benzimidazole derivative, followed by various coupling reactions. For instance, the synthesis of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide, a related compound, was achieved through a reaction of 1-(1H-benzimidazol-2-yl)ethanone with 2-ethylcyclopentane carbaldehyde (S. Ch, 2022).
Molecular Structure Analysis
Compounds with imidazo[1,2-a]pyridine and acetamide structures are known to have interesting molecular configurations. For example, the molecular structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was analyzed using techniques like 1H NMR, 13C NMR, FT-IR, and X-ray diffraction, revealing intricate details about its geometry and electronic structure (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving these compounds are quite varied and can lead to the formation of different structural derivatives. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the versatility of reactions involving these structures (N. Shao et al., 2011).
Physical Properties Analysis
The physical properties of such compounds are typically characterized using various spectroscopic techniques and crystallography. For instance, the crystal structure of related compounds has been analyzed to understand their molecular geometry and intermolecular interactions, which are critical in determining their physical properties (Yanggen Hu et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure of these compounds. Studies have shown that the presence of different substituents can significantly affect their chemical behavior, as seen in various synthesized analogs (M. Joshi et al., 2012).
科学的研究の応用
Antimicrobial Activity
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide and its derivatives have demonstrated antimicrobial activity. A study reported the synthesis of related compounds and noted their capability to inhibit microbial growth, comparing their effectiveness with conventional antibiotics like Chloramphenicol and Amphotericin B (S. Ch, 2022). Similarly, anticonvulsant activities were observed in derivatives of this compound, suggesting a potential for therapeutic applications in this domain (Zeynep Aktürk et al., 2002).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition potential. A study synthesized benzimidazole derivatives and examined their role in preventing corrosion on carbon steel in acidic solutions. The results indicated significant effectiveness in corrosion inhibition, adding another potential industrial application for the compound (Z. Rouifi et al., 2020).
Photovoltaic and Ligand Protein Interaction
Another study focused on the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds showed promise as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency. Additionally, the study explored the non-linear optical activity and molecular docking to understand the binding interactions of these compounds, indicating their potential in various biochemical and industrial applications (Y. Mary et al., 2020).
Antitumor Activity
Furthermore, research has been conducted to explore the antitumor activities of related compounds. A series of derivatives was synthesized, and their effectiveness against human breast adenocarcinoma cell lines was evaluated, showing mild to moderate activity (A. El-Morsy et al., 2017).
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(6-imidazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-4-2-1-3-11(12)7-15(22)20-13-8-14(19-9-18-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGCFPSVYTVSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)
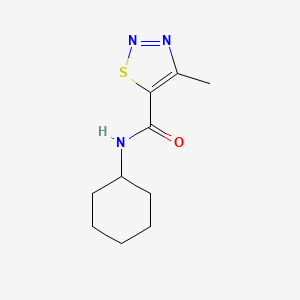
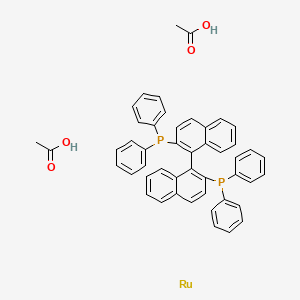


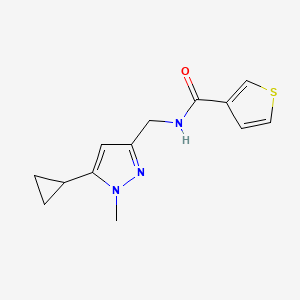
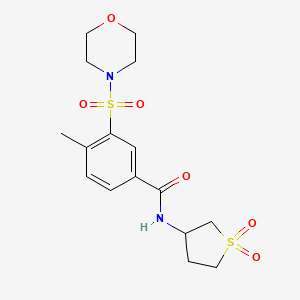
![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
